molecular formula C11H8ClN5 B15220640 4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine

4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B15220640
M. Wt: 245.67 g/mol
InChI Key: OILFZYBQHQWZSW-UHFFFAOYSA-N
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Description

4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both imidazo[1,2-a]pyridine and pyrimidine moieties, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 2-chloroimidazo[1,2-a]pyridine with a suitable pyrimidine derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions can vary, but often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is unique due to the combination of the imidazo[1,2-a]pyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8ClN5/c12-10-9(7-4-5-14-11(13)15-7)17-6-2-1-3-8(17)16-10/h1-6H,(H2,13,14,15)

InChI Key

OILFZYBQHQWZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C3=NC(=NC=C3)N)Cl

Origin of Product

United States

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